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molecular formula C7H5F2IO B154508 1-(Difluoromethoxy)-4-iodobenzene CAS No. 128140-82-9

1-(Difluoromethoxy)-4-iodobenzene

Cat. No. B154508
M. Wt: 270.01 g/mol
InChI Key: KBNPQVHJUYEJIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389292

Procedure details

100 g (0.455 mol) of 4-iodophenol and 54.6 g (1.365 mol) of sodium hydroxide are added to a mixture of 300 ml of THF and 30 ml of water. After stirring for about 1/2 hour, the mixture is evaporated in a rotary evaporator; this is repeated after the addition of 200 ml of toluene. The residue is taken up in 400 ml of THF. The mixture is cooled to 0° C., 47.1 g (0.545 mol) of chlorodifluoromethane are introduced, and the mixture is then stirred for 1 hour. It is then stirred at about +5° C. for 18 hours. The solution above the resulting slurry-like precipitate was decanted off. It was evaporated in a rotary evaporator, and the residue was chromatographed through a silica gel column, using petroleum ether as eluent.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
54.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
47.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].C1COCC1.Cl[CH:17]([F:19])[F:18]>O>[F:18][CH:17]([F:19])[O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
54.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
47.1 g
Type
reactant
Smiles
ClC(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for about 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is evaporated in a rotary evaporator
ADDITION
Type
ADDITION
Details
after the addition of 200 ml of toluene
STIRRING
Type
STIRRING
Details
the mixture is then stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
It is then stirred at about +5° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solution above the resulting slurry-like precipitate was decanted off
CUSTOM
Type
CUSTOM
Details
It was evaporated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed through a silica gel column

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
FC(OC1=CC=C(C=C1)I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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